molecular formula C17H21NO3 B7492082 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one

4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one

Cat. No. B7492082
M. Wt: 287.35 g/mol
InChI Key: WZHBCUDJEPLQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as JNJ-40411813 and has been synthesized through a specific method. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one is not fully understood. However, it has been suggested that it works by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have an affinity for various receptors, including the D2, 5-HT1A, and 5-HT2A receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one in lab experiments is its potential as a treatment for various neurological disorders. Additionally, it has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations is its unknown mechanism of action, which makes it difficult to fully understand its effects.

Future Directions

There are several future directions for research on 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one. One of the primary directions is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and how it modulates neurotransmitter activity in the brain. Finally, more studies are needed to investigate its potential as an analgesic and anti-inflammatory agent.

Synthesis Methods

The synthesis of 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one was first reported in a patent by Janssen Pharmaceutica NV in 2014. The synthesis method involves the reaction of 2-(2-methylpiperidin-1-yl)acetic acid with 2,3-dihydroinden-1-one in the presence of a coupling agent and a base. The resulting product is then converted to the corresponding oxalate salt.

Scientific Research Applications

The potential applications of 4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one in scientific research are vast. One of the primary applications is in the field of neuroscience, where it has been studied as a potential treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12-5-2-3-10-18(12)17(20)11-21-16-7-4-6-13-14(16)8-9-15(13)19/h4,6-7,12H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHBCUDJEPLQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)COC2=CC=CC3=C2CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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